Cas no 384361-28-8 (3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one)

3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the chromene family. It exhibits potent antifungal and antibacterial properties, making it a valuable research tool in pharmaceutical and agrochemical applications. The compound's unique structural features contribute to its efficacy, providing a promising candidate for drug discovery and development.
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one structure
384361-28-8 structure
商品名:3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
CAS番号:384361-28-8
MF:C15H12O4
メガワット:256.253384590149
MDL:MFCD02331208
CID:5239676
PubChem ID:5407968

3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one 化学的及び物理的性質

名前と識別子

    • 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
    • MDL: MFCD02331208
    • インチ: 1S/C15H12O4/c1-8-13(16)6-5-11-10-4-3-9(18-2)7-12(10)15(17)19-14(8)11/h3-7,16H,1-2H3
    • InChIKey: FHUIWSFQSGCBEN-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C)C(O)=CC=C1C1=CC=C(OC)C=C1C(=O)O2

計算された属性

  • せいみつぶんしりょう: 256.07355886g/mol
  • どういたいしつりょう: 256.07355886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 55.8Ų

3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-303257-0.1g
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
384361-28-8
0.1g
$113.0 2023-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350809-1g
3-Hydroxy-8-methoxy-4-methyl-6h-benzo[c]chromen-6-one
384361-28-8 95%
1g
¥9687.00 2024-05-15
Enamine
EN300-303257-1.0g
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
384361-28-8
1g
$0.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350809-50mg
3-Hydroxy-8-methoxy-4-methyl-6h-benzo[c]chromen-6-one
384361-28-8 95%
50mg
¥1641.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350809-500mg
3-Hydroxy-8-methoxy-4-methyl-6h-benzo[c]chromen-6-one
384361-28-8 95%
500mg
¥6696.00 2024-05-15
Enamine
EN300-303257-0.05g
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
384361-28-8
0.05g
$76.0 2023-02-26
Enamine
EN300-303257-0.5g
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
384361-28-8
0.5g
$310.0 2023-02-26
Enamine
EN300-303257-10.0g
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
384361-28-8
10.0g
$1778.0 2023-02-26
OTAVAchemicals
1095729-250MG
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
384361-28-8 95%
250MG
$300 2023-07-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350809-100mg
3-Hydroxy-8-methoxy-4-methyl-6h-benzo[c]chromen-6-one
384361-28-8 95%
100mg
¥3045.00 2024-05-15

3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one 関連文献

3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-oneに関する追加情報

Chemical Profile of 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one (CAS No. 384361-28-8)

3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one, identified by the CAS number 384361-28-8, is a structurally complex organic compound belonging to the chromene class. This molecule exhibits a fused heterocyclic system consisting of a benzene ring and a chromenone moiety, which imparts unique electronic and steric properties. The presence of hydroxyl, methoxy, and methyl substituents on the chromene core further diversifies its chemical behavior, making it a subject of significant interest in pharmaceutical and agrochemical research.

The chromene scaffold is well-documented for its biological activity, with derivatives serving as antioxidants, antimicrobial agents, and even potential candidates for anticancer therapies. The specific arrangement of functional groups in 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one may contribute to its distinct pharmacophoric properties, influencing interactions with biological targets. Recent studies have highlighted the importance of such polyphenolic-like compounds in modulating enzyme activity and cellular signaling pathways, areas where this compound shows promise.

In the realm of drug discovery, the synthesis and characterization of 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one have been facilitated by advances in organic synthesis methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic modifications have enabled the efficient construction of its complex framework. The compound’s stability under various conditions, including light and heat, makes it suitable for further derivatization and structural optimization.

Recent research has explored the potential of 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one as a precursor in the development of novel bioactive molecules. Its chromene core is known to exhibit significant radical-scavenging capabilities, which are crucial in preventing oxidative stress-related diseases. Moreover, the methoxy and hydroxyl groups can participate in hydrogen bonding interactions, enhancing binding affinity to biological receptors. These features have prompted investigations into its role as an intermediate in synthesizing targeted therapeutic agents.

The pharmacological profile of 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has been preliminarily assessed through in vitro assays. Initial findings suggest that it may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its ability to modulate mitochondrial function has been observed in cell-based models, indicating potential applications in neuroprotective therapies. These preliminary results underscore the need for further comprehensive studies to elucidate its mechanism of action and therapeutic efficacy.

The synthetic pathways for obtaining 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one have been refined to improve yield and purity. Modern spectroscopic techniques, including NMR spectroscopy and mass spectrometry, have been instrumental in confirming the compound’s structure and purity. These advancements ensure that researchers can reliably utilize this compound in their studies without concerns regarding structural impurities or contaminants.

From a chemical biology perspective, 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one represents an intriguing example of how structural modifications can influence biological activity. The interplay between electronic effects and steric hindrance imposed by the substituents on the chromene ring governs its interactions with biological targets. Understanding these relationships is essential for designing molecules with enhanced potency and selectivity.

The future direction of research on 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one may involve exploring its role in complex biological systems. Investigating its effects on protein-protein interactions or cellular pathways could provide insights into novel therapeutic strategies. Additionally, computational modeling techniques may aid in predicting how modifications to its structure could enhance its pharmacological properties.

In conclusion,3-hydroxy-8-methoxy-4-methyl-octahydroacridineone (CAS No 384361 28 8) stands as a promising compound with diverse applications in pharmaceutical research Its unique structural features functional groups contribute to its biological activity making it a valuable candidate for further exploration This compound exemplifies how advances in synthetic chemistry continue to expand our toolkit for developing innovative therapeutics

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